Cas no 125-84-8 (Aminoglutethimide)

This product is an adrenocortical hormone inhibitor and antitumor drug. It has an inhibitory effect on the cleavage enzyme system that converts cholesterol to pregnenolone, thereby blocking the synthesis of adrenocortical hormone. It also has a certain inhibitory effect on other transformation processes of cortical hormone synthesis and metabolism. In peripheral tissues, it can inhibit the production of estrogen by blocking aromatase, thereby reducing the promoting effect of estrogen on breast cancer, It can inhibit tumor growth< Br>
Aminoglutethimide structure
Aminoglutethimide structure
Aminoglutethimide
125-84-8
C13H16N2O2
232.28
MFCD00010122
36151
24278142

Aminoglutethimide Properties

Names and Identifiers

    • Aminoglutethimide
    • 3-(4-Aminophenyl)-3-ethyl-2,6-Piperidinedione
    • (+/-)-P-AMINOGLUTETHIMIDE
    • DL-Aminoglutethimide
    • 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
    • 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione (3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
    • 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione 3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
    • 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione
    • Elipten
    • Cytadren
    • Ba-16038
    • ORIMETEN
    • NSC-330915
    • AKOS NCG1-0032
    • AMINOGLUTETHAMIDE
    • TIMTEC-BB SBB000711
    • alpha-(4-Aminophenyl)-alpha-ethylglutarimide
    • BA164155
    • AKOS004120070
    • HMS3655O17
    • (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
    • AMINOGLUTETHIMIDE (MART.)
    • KBioGR_000588
    • AMINOGLUTETHIMIDE [USP IMPURITY]
    • AMINOGLUTETHIMIDE [MI]
    • Aminoglutetimida
    • A 9657
    • DivK1c_000884
    • AMINOGLUTETHIMIDE [WHO-DD]
    • NSC755868
    • Spectrum3_000296
    • MLS001213216
    • NCGC00015110-09
    • NCI60_002900
    • SY344150
    • AG-1
    • MLS000859924
    • MFCD00010122
    • MFCD03094025
    • (?)-p-Aminoglutethimide
    • Prestwick0_000244
    • DTXCID202589
    • Rodazol
    • Spectrum4_000144
    • DTXSID8022589
    • NCGC00015110-05
    • EINECS 204-756-4
    • (y)-p-Aminoglutethimide
    • Aminoglutethimidum [INN-Latin]
    • CAS-125-84-8
    • Spectrum_000040
    • BRD-A25234499-001-09-2
    • Prestwick1_000244
    • 0O54ZQ14I9
    • Tox21_110406_1
    • IDI1_000884
    • BDBM9460
    • HMS502M06
    • HMS3259H10
    • Tox21_500124
    • Orimenten
    • NSC330915
    • FT-0773944
    • SW196550-3
    • AMINOGLUTETHIMIDE [INN]
    • Spectrum5_000802
    • CHEBI:2654
    • Q241150
    • NCGC00015110-04
    • NCGC00093615-04
    • Cytadren (TN)
    • NCGC00093615-05
    • SY294287
    • NCGC00093615-01
    • SR-01000075596
    • Orimetene
    • NCGC00015110-02
    • 2, 3-(4-aminophenyl)-3-ethyl-
    • CHEMBL488
    • Lopac0_000124
    • Glutarimide, 2-(p-aminophenyl)-2-ethyl-
    • 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione
    • AMINOGLUTETHIMIDE [EP MONOGRAPH]
    • 2,6-Piperidinedione, 3-(4-aminophenyl)-3-ethyl-
    • Ba 16038
    • NSC 330915
    • SPECTRUM1500115
    • KBio2_005536
    • SR-01000075596-1
    • Aminoglutetimida [INN-Spanish]
    • Aminoglutethimide (Cytadren)
    • VU0243029-3
    • Tox21_303497
    • Aminoglutethimide, European Pharmacopoeia (EP) Reference Standard
    • Prestwick2_000244
    • .alpha.-(p-Aminophenyl)-.alpha.-ethylglutarimide
    • SDCCGSBI-0050112.P005
    • AS-13282
    • HMS2231M19
    • EU-0100124
    • D00574
    • ( inverted question mark)-p-Aminoglutethimide
    • (A+/-)-p-Aminoglutethimide
    • SPBio_000046
    • KBio1_000884
    • 3-(4-Aminophenyl)-3-ethyl-2,6-piperidindion
    • BRN 0210656
    • CCRIS 7562
    • NSC-755868
    • AC-12456
    • 3-Carboxy-1,1-dimethyl-, (E)-2-propenyl
    • p-Aminoglutethimide
    • 3-Ethyl-3-(p-aminophenyl)-2,6-dioxopiperidine
    • HMS3372M07
    • NCGC00093615-03
    • 2-(p-Aminophenyl)-2-ethylglutarimide
    • AMINOGLUTETHIMIDE (USP IMPURITY)
    • Aminoglutethimide AG, 4
    • AB00051935-09
    • Z800191876
    • HMS2090I05
    • (RS)-2-(4-Amino-phenyl)-2-ethyl-glutarimide;(RS)-3-(4-Amino-phenyl)-3-ethyl-2,6-dioxo-piperidine
    • Aminoglutetimide
    • AB00051935
    • AMINOGLUTETHIMIDE [MART.]
    • BCP28501
    • Aminoglutethimide, United States Pharmacopeia (USP) Reference Standard
    • AB00051935_12
    • Aminoglutethimide- Bio-X
    • W-108399
    • BSPBio_001832
    • NCGC00015110-06
    • HMS1568B10
    • Mamomit
    • LP00124
    • AMINOGLUTETHIMIDE [EP IMPURITY]
    • SR-01000075596-6
    • NCGC00015110-12
    • Aminoblastin
    • AMY33415
    • HY-B0237
    • PB48252
    • AB00051935_13
    • Prestwick_243
    • Aminoglutetimida (INN-Spanish)
    • KBio3_001332
    • GTPL7054
    • Aminoglutethimide (USP/INN)
    • Prestwick3_000244
    • NINDS_000884
    • CCG-38911
    • Pharmakon1600-01500115
    • KBio2_000400
    • AMINOGLUTETHIMIDE [VANDF]
    • NCGC00260809-01
    • A805433
    • 125-84-8
    • AMINOGLUTETHIMIDE [HSDB]
    • HMS2095B10
    • NSC 755868
    • S1672
    • Aminoglutethimidum (INN-Latin)
    • Aminoglutethimidum
    • NCGC00093615-02
    • SMR000326785
    • AMINOGLUTETHIMIDE [ORANGE BOOK]
    • DB00357
    • NCGC00015110-07
    • Spectrum2_000093
    • SMP1_000017
    • Aminoglutethimid
    • SBI-0050112.P004
    • UNII-0O54ZQ14I9
    • AKOS022060651
    • alpha-(p-Aminophenyl)-alpha-ethylglutarimide
    • AMINOGLUTETHIMIDE (EP IMPURITY)
    • KBioSS_000400
    • aminoglutethimide (AG)
    • BSPBio_000028
    • NCGC00257263-01
    • Tox21_110406
    • NCGC00015110-03
    • KBio2_002968
    • (R)-3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione
    • HMS2091I09
    • NCGC00015110-21
    • Glutethimide, para-amino
    • AMINOGLUTETHIMIDE (EP MONOGRAPH)
    • HSDB 7494
    • EN300-53368
    • Aminoglutethimide [USP:INN:BAN]
    • SR-01000075596-4
    • BRD-A25234499-001-05-0
    • SPBio_002247
    • D88489
    • NC00714
    • AB00051935-11
    • NCGC00016379-01
    • Aminoglutethimide (USP:INN:BAN)
    • C 16038-BA
    • BPBio1_000032
    • HMS1920C09
    • HMS3260I10
    • MFCD03094024
    • C07617
    • NS00010649
    • HMS3712B10
    • SCHEMBL4306
    • dl-Aminoglutethimide
    • 3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
    • aminoglutethimide
    • STK802074
    • A1947
    • BBL010961
    • BRD-A25234499-001-17-5
    • (+/-)-p-AMINOGLUTETHIMIDE
    • DB-072275
    • Orimeten
    • DB-021640
    • BRD-A25234499-001-18-3
    • BRD-A25234499-001-19-1
    • DB-072002
    • +Expand
    • MFCD00010122
    • ROBVIMPUHSLWNV-UHFFFAOYSA-N
    • 1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)
    • CCC1(C2=CC=C(N)C=C2)CCC(NC1=O)=O

Computed Properties

  • 232.12100
  • 2
  • 4
  • 2
  • 232.121178
  • 17
  • 321
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 5
  • 0
  • 72.2

Experimental Properties

  • 2.26320
  • 72.19000
  • 14,440
  • 1.6450 (estimate)
  • Soluble in water (2 mg/ml at 20°C), methanol (50 mg/ml), ethanol (7 mg/ml at 25°C), DMSO (20 mg/ml at 25°C), and chloroform.
  • 374.44°C (rough estimate)
  • 152-154 °C (lit.)
  • 230.4 °C
  • 2160
  • H2O: 0.2 mg/mL, slightly soluble
  • White powder
  • water
  • 1.1099 (rough estimate)

Aminoglutethimide Security Information

  • GHS07 GHS07
  • MA4026950
  • 3
  • 6.1(b)
  • S26-S36
  • III
  • III
  • R36/37/38
  • 6.1(b)
  • Xi Xi
  • 3249
  • H315-H319-H335
  • P261-P305+P351+P338
  • 2-8°C
  • III
  • 36/37/38
  • Warning
  • 6.1(b)

Aminoglutethimide Customs Data

  • 2925190090
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Aminoglutethimide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P000NFU-1g
2,6-Piperidinedione, 3-(4-aminophenyl)-3-ethyl-
125-84-8 98%(HPLC)
1g
$32.00 2024-07-10
A2B Chem LLC
AA29578-1g
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
125-84-8 98%(HPLC)
1g
$17.00 2024-04-20
Aaron
AR000NO6-5g
2,6-Piperidinedione, 3-(4-aminophenyl)-3-ethyl-
125-84-8 98%
5g
$48.00
abcr
AB347975-1 g
DL-Aminoglutethimide, 99%; .
125-84-8 99%
1 g
€80.10 2023-07-19
Chemenu
CM394291-25g
DL-Aminoglutethimide
125-84-8 95%+
25g
$188
Cooke Chemical
M1784735-1g
DL-Aminoglutethimide
125-84-8 ≥98%
1g
RMB 86.40 2023-09-07
DC Chemicals
DC8984-1 g
Aminoglutethimide
125-84-8 >98%
1g
300.0USD
Enamine
EN300-53368-0.05g
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
125-84-8 95%
0.05g
$19.0 2023-04-29
LKT Labs
A5032-500 mg
D,L-Aminoglutethimide
125-84-8 ≥98%
500MG
$117.70 2023-07-11
MedChemExpress
HY-B0237-10mM*1mLinDMSO
Aminoglutethimide
125-84-8 98.57%
10mM*1mLinDMSO
¥1045 2023-07-26

Aminoglutethimide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:(CF3)2CHOH, R:2,6-Lutidine, S:MeCN, 24 h, 0°C
1.2R:H2O
1.1S:THF, 30 min, rt
1.2R:Lawesson's reagent, rt; 2 h, 0°C
1.3R:H2O
2.1S:MeOH, 12 h, rt
3.1R:H2O, S:AcOH, 1 h, rt
Reference
Divergent and Chemoselective Transformations of Thioamides with Designed Carbene Equivalents
By Saito, Masato et al, Chemistry - A European Journal, 2019, 25(44), 10314-10318

Synthetic Circuit 2

Reaction Conditions
1.1R:NaH, S:DMF
1.2
2.1R:
3.1R:H2, C:Pd, C:Carbon, S:MeOH
Reference
The synthesis of (±)-aminoglutethimide via vicarious nucleophilic aromatic substitution of hydrogen
By Bushell, Simon M. et al, Tetrahedron, 1998, 54(10), 2269-2274

Synthetic Circuit 3

Reaction Conditions
1.1
Reference
Method of obtaining 2-(p-aminophenyl)-2-ethylglutarimide
By Walczak, Antoni et al, Pol., From Pol., 148288, 30 Sep 1989, 148288, 30 Sep 1989

Synthetic Circuit 4

Reaction Conditions
1.1
2.1
Reference
Effective technology for preparation of aminoglutethimide
By Avramova, P. et al, Farmatsiya (Sofia, 1989, 39(6), 1-3

Synthetic Circuit 5

Reaction Conditions
1.1
Reference
Process for preparation of 2-(p-aminophenyl)-2-ethylglutarimide (aminoglutethimide)
By Ballnus, Martina et al, Ger. (East, From Ger. (East), 256130, 27 Apr 1988, 256130, 27 Apr 1988

Synthetic Circuit 6

Reaction Conditions
1.1R:NaNH2, S:Benzene, S:PhMe
2.1R:PhCH2N+Me3 •OH-, S:MeOH, S:Dioxane
3.1R:H2SO4, S:AcOH
4.1R:H2SO4, R:HNO3
4.2R:H2, C:Pd, S:EtOH
Reference
Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones
By Hartmann, Rolf W. and Batzl, Christine, Journal of Medicinal Chemistry, 1986, 29(8), 1362-9

Synthetic Circuit 7

Reaction Conditions
1.1
Reference
Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties
By Aboul-Enein, Hassan Y. et al, Journal of Medicinal Chemistry, 1975, 18(7), 736-41

Aminoglutethimide Raw materials

Aminoglutethimide Preparation Products

Aminoglutethimide Suppliers

Shanghai HuicH Biotech Co., Ltd
Audited Supplier Audited Supplier
(CAS:125-84-8)
WEN JUN
18018625233
wen.jun@e-biochem.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:125-84-8)
A LA DING
anhua.mao@aladdin-e.com

Aminoglutethimide Related Literature

125-84-8 (Aminoglutethimide) Related Products

Recommended suppliers
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